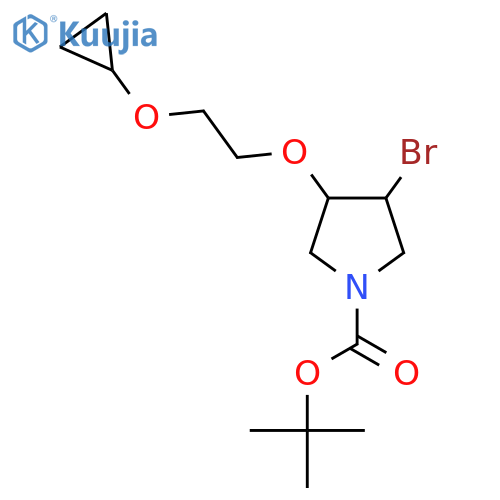Cas no 2138520-40-6 (tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate)

2138520-40-6 structure
商品名:tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate
- EN300-1136520
- 2138520-40-6
-
- インチ: 1S/C14H24BrNO4/c1-14(2,3)20-13(17)16-8-11(15)12(9-16)19-7-6-18-10-4-5-10/h10-12H,4-9H2,1-3H3
- InChIKey: JCYBRIWLPPYQNY-UHFFFAOYSA-N
- ほほえんだ: BrC1CN(C(=O)OC(C)(C)C)CC1OCCOC1CC1
計算された属性
- せいみつぶんしりょう: 349.08887g/mol
- どういたいしつりょう: 349.08887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48Ų
- 疎水性パラメータ計算基準値(XlogP): 2
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1136520-0.25g |
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate |
2138520-40-6 | 95% | 0.25g |
$1170.0 | 2023-10-26 | |
| Enamine | EN300-1136520-2.5g |
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate |
2138520-40-6 | 95% | 2.5g |
$2492.0 | 2023-10-26 | |
| Enamine | EN300-1136520-1g |
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate |
2138520-40-6 | 95% | 1g |
$1272.0 | 2023-10-26 | |
| Enamine | EN300-1136520-0.05g |
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate |
2138520-40-6 | 95% | 0.05g |
$1068.0 | 2023-10-26 | |
| Enamine | EN300-1136520-10.0g |
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate |
2138520-40-6 | 10g |
$7250.0 | 2023-06-09 | ||
| Enamine | EN300-1136520-0.5g |
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate |
2138520-40-6 | 95% | 0.5g |
$1221.0 | 2023-10-26 | |
| Enamine | EN300-1136520-1.0g |
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate |
2138520-40-6 | 1g |
$1686.0 | 2023-06-09 | ||
| Enamine | EN300-1136520-5.0g |
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate |
2138520-40-6 | 5g |
$4890.0 | 2023-06-09 | ||
| Enamine | EN300-1136520-10g |
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate |
2138520-40-6 | 95% | 10g |
$5467.0 | 2023-10-26 | |
| Enamine | EN300-1136520-0.1g |
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate |
2138520-40-6 | 95% | 0.1g |
$1119.0 | 2023-10-26 |
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate 関連文献
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
2138520-40-6 (tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate) 関連製品
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
